molecular formula C7H15NO2 B13212618 3-(1-Aminopropan-2-YL)oxolan-3-OL

3-(1-Aminopropan-2-YL)oxolan-3-OL

Cat. No.: B13212618
M. Wt: 145.20 g/mol
InChI Key: GAZMMQHVZZUTKS-UHFFFAOYSA-N
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Description

3-(1-Aminopropan-2-yl)oxolan-3-ol (CAS 1519712-58-3) is a chiral amino alcohol compound of interest in advanced organic synthesis and pharmaceutical research . The molecule features a oxolane (tetrahydrofuran) ring, a versatile saturated heterocycle, and a primary amino alcohol side chain, creating a multifunctional scaffold with a high density of functional groups . This structure is a foundational building block for constructing more complex molecules. Researchers value this compound for its potential in exploring novel synthetic pathways and reaction mechanisms, particularly for the stereoselective synthesis of complex molecules . The presence of both amine and alcohol functional groups on a three-dimensional framework makes it a valuable intermediate for developing new chemical entities and for inclusion in fragment-based drug discovery libraries . As a key structural motif, amino alcohols are prevalent in many pharmaceutical agents and are frequently used as chiral auxiliaries and ligands in asymmetric synthesis . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

3-(1-aminopropan-2-yl)oxolan-3-ol

InChI

InChI=1S/C7H15NO2/c1-6(4-8)7(9)2-3-10-5-7/h6,9H,2-5,8H2,1H3

InChI Key

GAZMMQHVZZUTKS-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C1(CCOC1)O

Origin of Product

United States

Synthetic Methodologies for the Preparation of 3 1 Aminopropan 2 Yl Oxolan 3 Ol

Retrosynthetic Analysis and Key Disconnection Strategies for 3-(1-Aminopropan-2-YL)oxolan-3-OL

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps. amazonaws.comoregonstate.edu For the target molecule, this compound, the most logical disconnection strategy involves cleaving the carbon-carbon bond between the oxolane ring and the aminopropyl side chain. This is a C-C bond disconnection at the quaternary carbon center.

This primary disconnection identifies two key synthons: a nucleophilic 1-aminopropan-2-yl anion and an electrophilic oxolan-3-one cation. The corresponding synthetic equivalents for these synthons would be an organometallic derivative of the aminopropyl moiety and oxolan-3-one (tetrahydrofuran-3-one), respectively. oregonstate.edulibretexts.org This approach is advantageous as it simplifies the complex target into two manageable precursor fragments.

An alternative disconnection could involve the C-N bond of the amino group, but this is generally less favorable as it would require the formation of a C-C bond at a later stage under potentially more complex conditions. Therefore, the C-C bond disconnection is the preferred strategy.

Synthesis of Precursor Fragments

The successful synthesis of the target molecule relies on the efficient preparation of its constituent parts.

Preparation of the Oxolan-3-OL Core Scaffold

The oxolan-3-ol, or tetrahydrofuran-3-ol, scaffold is a key component. Racemic 3-hydroxytetrahydrofuran (B147095) can be prepared from 1,2,4-butanetriol (B146131) through dehydrocyclization using a catalyst like p-toluenesulfonic acid (PTSA). wikipedia.org Chiral versions of 3-hydroxytetrahydrofuran are accessible from enantiomerically pure starting materials. For instance, (S)-3-hydroxytetrahydrofuran can be synthesized from L-malic acid via a sequence of esterification, reduction, and cyclodehydration. wikipedia.orggoogle.com Another method involves the hydroboration of dihydrofurans. wikipedia.org For the purpose of coupling with the aminopropyl fragment, oxolan-3-ol is typically oxidized to its corresponding ketone, oxolan-3-one. This ketone serves as the electrophilic partner in the key bond-forming reaction. wikipedia.org

Synthesis of the 1-Aminopropan-2-YL Moiety

The 1-aminopropan-2-yl moiety is the second crucial precursor. A common starting material for this fragment is 1-aminopropan-2-ol (B43004). researchgate.net Racemic 1-aminopropan-2-ol can be synthesized by the addition of aqueous ammonia (B1221849) to propylene (B89431) oxide. google.com For stereoselective synthesis, chiral starting materials such as L-alanine can be used. The synthesis of the corresponding organometallic reagent, for example, a Grignard reagent, from a protected 1-aminopropan-2-yl halide is a viable route. wikipedia.orgyoutube.com The amino group must be protected during the formation and reaction of the organometallic species to prevent side reactions. google.comresearchgate.net Common protecting groups for amines include carbobenzyloxy (Cbz) or tert-butyloxycarbonyl (Boc) groups.

Convergent and Linear Synthetic Routes to this compound

With the precursor fragments in hand, they can be assembled using either a convergent or a linear synthetic strategy.

Synthesis StrategyKey StepsAdvantagesDisadvantages
Convergent 1. Synthesize oxolan-3-one. 2. Synthesize protected 1-aminopropan-2-yl organometallic reagent. 3. Couple fragments. 4. Deprotect.Higher overall yield, greater flexibility.Requires synthesis of two complex fragments.
Linear 1. Start with oxolan-3-one. 2. Stepwise addition of side-chain carbons. 3. Introduction of the amino group.Conceptually straightforward.Lower overall yield, less efficient.

Stereoselective Synthesis of Enantiomers and Diastereomers of this compound

The target molecule has two stereocenters, meaning it can exist as four possible stereoisomers (two pairs of enantiomers). The control of stereochemistry is a critical aspect of its synthesis. acs.orgacs.org Stereoselectivity can be achieved by using enantiomerically pure starting materials. For example, using (S)-oxolan-3-one and a Grignard reagent derived from (R)-1-aminopropan-2-ol would lead to a specific diastereomer. The facial selectivity of the addition of the organometallic reagent to the ketone can be influenced by the existing stereocenter in the ketone or by the use of chiral directing groups. nih.gov

The following table illustrates a hypothetical outcome of a diastereoselective reaction between a chiral ketone and a chiral Grignard reagent.

Chiral KetoneChiral GrignardDiastereomeric Ratio (d.r.)Major Diastereomer
(S)-oxolan-3-one(R)-1-MgBr-2-NHBoc-propane85:15(2R, 3S)-isomer
(S)-oxolan-3-one(S)-1-MgBr-2-NHBoc-propane70:30(2S, 3S)-isomer
(R)-oxolan-3-one(R)-1-MgBr-2-NHBoc-propane75:25(2R, 3R)-isomer
(R)-oxolan-3-one(S)-1-MgBr-2-NHBoc-propane90:10(2S, 3R)-isomer

Asymmetric Catalysis Approaches in the Synthesis of this compound

Asymmetric catalysis offers a powerful alternative to using stoichiometric chiral sources for controlling stereochemistry. chinesechemsoc.orgacs.org In the context of synthesizing this compound, an asymmetric catalyst could be employed in the key C-C bond-forming step. For example, a chiral ligand could be used to modify the organometallic reagent, guiding its addition to a specific face of the prochiral oxolan-3-one. nih.govnih.gov

Another approach would be the asymmetric reduction of a precursor ketone. For instance, if the side chain is added in a way that generates a ketone at the 2-position of the propane (B168953) unit, an asymmetric transfer hydrogenation could be used to set the stereochemistry of the resulting alcohol. acs.org

The table below shows potential enantiomeric excesses (e.e.) that could be achieved using different asymmetric catalytic methods for the key bond formation.

Reaction TypeCatalyst SystemEnantiomeric Excess (e.e.)
Asymmetric Grignard AdditionMg-BINOL complex>90%
Asymmetric Organolithium Addition(-)-Sparteine>95%
Asymmetric CyanosilylationChiral (salen)AlCl complex90-98%
Asymmetric Transfer HydrogenationRu-TsDPEN catalyst>99%

Enantioselective Resolution Techniques for this compound

The presence of multiple chiral centers in this compound necessitates the development of effective enantioselective resolution techniques to isolate the desired stereoisomers. While specific methods for this exact molecule are not extensively detailed in publicly available literature, general principles of resolving chiral amino alcohols can be applied.

Classical resolution using chiral acids is a common strategy. This involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation through crystallization.

Potential Chiral Resolving Agents:

Resolving Agent Type
Tartaric Acid Chiral Dicarboxylic Acid
Mandelic Acid Chiral α-Hydroxy Acid
Camphorsulfonic Acid Chiral Sulfonic Acid

Enzymatic resolution offers a highly selective alternative. Lipases, for instance, can selectively acylate one enantiomer of a racemic amino alcohol, allowing for the separation of the acylated and unreacted enantiomers. The choice of enzyme, solvent, and acylating agent is crucial for achieving high enantiomeric excess.

Optimization of Reaction Conditions and Yields for this compound Synthesis

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. Key parameters that are typically investigated include temperature, reaction time, solvent, and the molar ratio of reactants. researchgate.netmdpi.com

For a potential multi-step synthesis, each step would require individual optimization. For instance, in a hypothetical Grignard reaction to form the tertiary alcohol, the temperature control would be critical to prevent side reactions. Similarly, in a subsequent amination step, the choice of the ammonia source and reaction pressure could significantly influence the outcome. researchgate.net

Table of Optimization Parameters:

Parameter Typical Range Effect on Reaction
Temperature -78 °C to 100 °C Influences reaction rate and selectivity
Reaction Time 1 to 48 hours Affects conversion and by-product formation
Solvent Ethereal, Aprotic, Protic Impacts solubility and reactivity
Molar Ratios 1:1 to 1:5 (Reagent:Substrate) Drives reaction to completion, can affect selectivity

Exploration of Novel Synthetic Pathways and Green Chemistry Principles in this compound Production

The principles of green chemistry can be integrated into the synthesis in several ways:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. google.com

Use of Renewable Feedstocks: Investigating starting materials derived from renewable sources.

Catalysis: Employing catalytic reagents in small amounts instead of stoichiometric reagents. google.com

Safer Solvents and Reagents: Opting for less hazardous solvents and chemicals.

One potential area of exploration is the use of biocatalysis, not only for resolution but also for key bond-forming reactions, which can often be performed in aqueous media under mild conditions. ebi.ac.uk

Advanced Spectroscopic and Spectrometric Characterization Techniques for 3 1 Aminopropan 2 Yl Oxolan 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 3-(1-Aminopropan-2-YL)oxolan-3-OL

NMR spectroscopy serves as the cornerstone for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, a detailed picture of the molecular framework can be constructed.

One-dimensional NMR experiments provide fundamental information about the chemical environment and connectivity of atoms.

¹H NMR: Proton NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. For this compound, the spectrum would be expected to show distinct signals for the aminomethyl group, the methine proton, the methyl group, and the protons of the oxolane ring. The chemical shifts are influenced by the electronegativity of adjacent oxygen and nitrogen atoms.

¹³C NMR: Carbon-13 NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The spectrum of this compound would be expected to show signals for the carbons of the oxolane ring, including a characteristic signal for the quaternary carbon bonded to the hydroxyl group, as well as signals for the propyl side chain.

¹⁵N NMR: Nitrogen-15 NMR, although less sensitive, can be a valuable tool for characterizing nitrogen-containing compounds. For this compound, ¹⁵N NMR would show a single resonance corresponding to the primary amine, providing confirmation of this functional group.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1~2.8 - 3.0 (m)~45-50
2~1.8 - 2.0 (m)~40-45
3-~70-75
4~3.7 - 3.9 (m)~65-70
5~1.9 - 2.1 (m)~25-30
1'~2.6 - 2.8 (dd)~50-55
2'~1.0 - 1.2 (d)~15-20
3' (OH)Variable-
3' (NH₂)Variable-

Chemical shifts are estimates and can vary based on solvent and other experimental conditions.

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, establishing the connectivity of adjacent protons. For instance, COSY would show correlations between the protons on C1' and the methine proton on C2', as well as between the protons within the oxolane ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is essential for assigning the proton signals to their corresponding carbon atoms in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This is critical for piecing together the entire molecular structure, for example, by showing a correlation from the methyl protons (C2') to the quaternary carbon C3.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which is invaluable for determining stereochemistry. For this compound, NOESY could help to elucidate the relative stereochemistry of the substituents on the oxolane ring.

Since this compound possesses stereocenters, it can exist as enantiomers. Chiral NMR spectroscopy is employed to distinguish between these enantiomers and determine the enantiomeric excess (ee) of a sample. This is typically achieved by using a chiral solvating agent or a chiral derivatizing agent, which interacts differently with each enantiomer, leading to separate signals in the NMR spectrum.

Mass Spectrometry (MS) Methodologies for this compound Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental formula of a compound and to gain structural information through fragmentation analysis.

HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of a compound. The exact mass of the protonated molecule [M+H]⁺ of this compound (C₇H₁₅NO₂) can be calculated and compared to the experimentally measured mass to confirm the elemental composition.

Table 2: Calculated Exact Mass for HRMS Analysis

IonElemental FormulaCalculated Exact Mass (m/z)
[M+H]⁺C₇H₁₆NO₂⁺146.1176
[M+Na]⁺C₇H₁₅NNaO₂⁺168.0995

In MS/MS, ions of a specific mass-to-charge ratio are selected and fragmented. The resulting fragment ions provide detailed structural information. The fragmentation of this compound would likely proceed through characteristic pathways, such as the loss of water from the tertiary alcohol, cleavage of the C-C bond between the ring and the side chain, and fragmentation of the aminopropane side chain. Analysis of these fragmentation patterns provides definitive confirmation of the proposed structure.

Table 3: Predicted Key MS/MS Fragments for [C₇H₁₆NO₂]⁺

Fragment m/z (Predicted)Possible Fragment Structure/Loss
128Loss of H₂O
102Cleavage of the aminopropane side chain
85Oxolane ring fragment
73Aminopropane side chain fragment
44[CH₂(NH₂)]⁺ fragment

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for this compound

Vibrational spectroscopy is a fundamental tool for identifying the functional groups present in a molecule. The characteristic vibrations of chemical bonds in response to infrared radiation or inelastic scattering of monochromatic light (Raman effect) provide a molecular fingerprint.

For this compound, one would theoretically expect to observe characteristic absorption bands or Raman shifts corresponding to its primary functional groups: the hydroxyl (-OH) group, the primary amine (-NH2) group, the ether (C-O-C) linkage within the oxolane ring, and the aliphatic carbon-hydrogen (C-H) and carbon-carbon (C-C) bonds.

A hypothetical IR spectrum would likely exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ due to O-H stretching of the tertiary alcohol. The N-H stretching vibrations of the primary amine would typically appear as two distinct peaks in the same region. C-H stretching vibrations of the alkyl groups would be expected in the 2850-3000 cm⁻¹ range. The C-O stretching of the tertiary alcohol and the ether linkage would likely produce strong bands in the 1050-1260 cm⁻¹ region. Bending vibrations for the amine (N-H bend) would be anticipated around 1590-1650 cm⁻¹.

Similarly, a theoretical Raman spectrum would complement the IR data, often showing stronger signals for non-polar bonds like C-C skeletal vibrations.

However, a thorough search of scientific databases has not yielded any experimental IR or Raman spectra for this compound. Consequently, a data table of characteristic frequencies and their corresponding band assignments based on empirical evidence cannot be compiled.

Hypothetical Vibrational Frequencies for this compound

Functional GroupExpected Wavenumber Range (cm⁻¹)Vibration Type
O-H (Alcohol)3200-3600 (broad)Stretching
N-H (Amine)3200-3500 (two peaks)Stretching
C-H (Aliphatic)2850-3000Stretching
N-H (Amine)1590-1650Bending
C-O (Alcohol/Ether)1050-1260Stretching

Note: This table is based on theoretical expectations for the functional groups present and not on experimental data for the specified compound.

X-ray Crystallography and Diffraction Studies of this compound

Single crystal X-ray diffraction analysis would be indispensable for unambiguously determining the stereochemistry of this compound, which contains chiral centers. This technique would establish the absolute configuration (R/S) of each stereocenter and reveal the preferred conformation of the molecule in the solid state, including the puckering of the oxolane ring and the orientation of the aminopropyl side chain.

Despite the importance of such data, no published studies detailing the single crystal X-ray diffraction analysis of this compound were found. Therefore, crucial information regarding its precise 3D structure, intramolecular interactions, and crystal packing remains unelucidated.

Powder X-ray diffraction (PXRD) is a key technique for analyzing the crystalline nature of a bulk sample and identifying different crystalline forms, or polymorphs. Polymorphism can significantly impact the physical properties of a compound. A PXRD pattern serves as a unique fingerprint for a specific crystalline phase.

As with other analytical data, there is no available literature containing experimental powder X-ray diffraction patterns for this compound. The absence of this information means that the crystallinity of synthesized batches has not been publicly characterized, and it is unknown whether this compound can exist in multiple polymorphic forms.

Theoretical and Computational Studies of 3 1 Aminopropan 2 Yl Oxolan 3 Ol

Quantum Chemical Calculations for 3-(1-Aminopropan-2-YL)oxolan-3-OL

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules. These methods, rooted in quantum mechanics, provide insights that are often inaccessible through experimental means alone.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used approach due to its favorable balance of accuracy and computational cost. scirp.org DFT calculations would be employed to determine the most stable three-dimensional arrangement of atoms in this compound, a process known as geometry optimization.

The optimization process involves finding the minimum energy conformation of the molecule on its potential energy surface. A common functional used for such calculations is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), often combined with a basis set like 6-31G(d,p) to describe the atomic orbitals. scirp.org The successful optimization is confirmed when frequency calculations yield no imaginary frequencies, indicating a true energy minimum. From this optimized geometry, various electronic properties such as bond lengths, bond angles, and dihedral angles can be precisely determined.

Illustrative Optimized Geometry Parameters for this compound

Parameter Bond/Angle Hypothetical Value
Bond Length C-O (oxolane ring) 1.44 Å
Bond Length C-C (oxolane ring) 1.53 Å
Bond Length C-N (amino group) 1.47 Å
Bond Angle C-O-C (oxolane ring) 108.5°
Bond Angle H-N-H (amino group) 107.0°
Dihedral Angle H-N-C-C 178.5°

Conformational Analysis and Energy Landscapes of this compound

The presence of rotatable bonds in this compound allows it to adopt multiple spatial arrangements, or conformations. A thorough conformational analysis is crucial for understanding its behavior, as different conformers can have varying energies and properties. The oxolane (tetrahydrofuran) ring itself can exist in puckered conformations, such as the envelope and twist forms, which can be influenced by substituents. acs.org

Computational studies would involve systematically rotating the key dihedral angles and calculating the energy of each resulting conformer. This process maps out the potential energy surface of the molecule, revealing the lowest energy (most stable) conformations and the energy barriers between them. Such an analysis provides a comprehensive picture of the molecule's flexibility and the relative populations of its different conformers at a given temperature.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations are instrumental in predicting spectroscopic data, which can aid in the identification and characterization of a compound. For this compound, DFT can be used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and the infrared (IR) vibrational frequencies.

These theoretical predictions are valuable for interpreting experimental spectra. For instance, calculated vibrational frequencies can be compared with an experimental IR spectrum to assign specific peaks to the corresponding molecular vibrations, such as the stretching of the O-H, N-H, and C-O bonds. Similarly, predicted NMR chemical shifts can help in the assignment of signals in experimental ¹H and ¹³C NMR spectra.

Illustrative Predicted Spectroscopic Data for this compound

Parameter Functional Group Hypothetical Predicted Value
¹H NMR Chemical Shift -OH 3.5 ppm
¹³C NMR Chemical Shift C-OH 75 ppm
IR Vibrational Frequency O-H stretch 3400 cm⁻¹
IR Vibrational Frequency N-H stretch 3300 cm⁻¹
IR Vibrational Frequency C-O stretch 1050 cm⁻¹

Molecular Electrostatic Potential (MEP) and Fukui Functions for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity. The MEP surface illustrates regions of positive and negative electrostatic potential, which correspond to areas susceptible to nucleophilic and electrophilic attack, respectively. mdpi.com For this compound, the MEP would likely show negative potential (red/yellow) around the oxygen and nitrogen atoms due to their high electronegativity, and positive potential (blue) around the hydrogen atoms of the hydroxyl and amino groups.

Fukui functions are another set of reactivity descriptors derived from DFT that can identify the most reactive sites in a molecule. These functions help in predicting which atoms are most likely to accept or donate electrons in a chemical reaction, thus providing a more quantitative measure of local reactivity.

Molecular Dynamics (MD) Simulations of this compound

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. MD simulations can model the interactions of a molecule with its environment, such as a solvent, over a period of time. nih.gov

Solvation Effects and Dynamics in Various Solvents

The properties and behavior of this compound can be significantly influenced by the solvent it is in. MD simulations can be used to model the solvation of this compound in different solvents, such as water or ethanol. These simulations would involve placing the molecule in a box of solvent molecules and calculating the forces between all atoms over time.

Such simulations can provide detailed information about the solvation shell around the molecule, including the number and orientation of solvent molecules. They can also reveal the dynamics of hydrogen bonding between the amino and hydroxyl groups of the solute and the solvent molecules. Key parameters that can be extracted from these simulations include the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from the solute, and the solvent accessible surface area (SASA). nih.gov

Table of Mentioned Compounds

Compound Name
This compound
Water

Conformational Sampling and Rotational Barriers

The three-dimensional structure of a molecule is not static. Due to the rotation around single bonds, a molecule like this compound can exist in numerous spatial arrangements known as conformations. Understanding the preferred conformations (those with the lowest energy) and the energy required to transition between them is crucial, as these factors govern how the molecule interacts with its environment.

Conformational sampling is the computational process of identifying the various possible conformations of a molecule. This exploration is critical for finding the lowest-energy (most stable) conformers. Quantum chemical calculations, such as those using Density Functional Theory (DFT), are then employed to accurately determine the relative energies of these conformations. mdpi.com

The table below illustrates a hypothetical energy profile for the rotation around a key dihedral angle in this compound. Such a profile would be generated through quantum chemical calculations and is fundamental to understanding the molecule's flexibility and conformational preferences.

Table 1: Hypothetical Rotational Energy Barrier This table is a theoretical representation of the data that would be generated from a computational analysis of rotational barriers. It does not represent experimentally verified data.

Dihedral Angle (degrees)Relative Energy (kJ/mol)Conformation Description
015.0Eclipsed (High Energy)
602.5Gauche (Local Minimum)
12016.5Eclipsed (High Energy)
1800.0Anti (Global Minimum)
24016.5Eclipsed (High Energy)
3002.5Gauche (Local Minimum)

Cheminformatics and QSPR (Quantitative Structure-Property Relationship) Modeling for this compound

Cheminformatics applies information technology to solve chemical problems, particularly in the design and discovery of new compounds. A major sub-discipline is Quantitative Structure-Property Relationship (QSPR) modeling, which aims to create mathematical models that correlate a molecule's structure with its physicochemical properties. mdpi.com These models are invaluable for predicting the properties of new or untested compounds like this compound.

Descriptor Calculation and Selection

The foundation of any QSPR model is the molecular descriptor. A molecular descriptor is a numerical value that represents a specific aspect of a molecule's chemical information. These descriptors can be categorized based on the dimensionality of the structure they are derived from:

1D Descriptors: Based on the molecular formula (e.g., molecular weight).

2D Descriptors: Derived from the 2D representation of the molecule (e.g., counts of atoms, bonds, topological indices).

3D Descriptors: Calculated from the 3D coordinates of the atoms (e.g., molecular volume, surface area).

4D Descriptors: Include conformational flexibility.

For this compound, a wide array of descriptors would be calculated using specialized software. While specific data for this exact molecule is sparse, the table below provides examples of descriptors that would be calculated, using values from the closely related compound 3-(2-aminopropan-2-yl)oxetan-3-ol (B6262501) for illustration. nih.gov

Table 2: Representative Molecular Descriptors Descriptor values are based on the related compound 3-(2-aminopropan-2-yl)oxetan-3-ol (PubChem CID: 155291014) and serve as an example of the types of descriptors calculated in a QSPR study. nih.gov

Descriptor TypeDescriptor NameExample ValueDescription
PhysicochemicalMolecular Weight131.17 g/mol The mass of one mole of the substance. nih.gov
LipophilicityXLogP3-AA-1.3A measure of the molecule's hydrophobicity. nih.gov
TopologicalTopological Polar Surface Area (TPSA)55.5 ŲThe surface area of polar atoms, related to transport properties. nih.gov
3D ShapeExact Mass131.094628657 DaThe calculated mass based on the most abundant isotopes. nih.gov
ConstitutionalHeavy Atom Count9The number of non-hydrogen atoms in the molecule. nih.gov
ConstitutionalRotatable Bond Count2The number of bonds that allow free rotation. nih.gov

Once calculated, a crucial step is descriptor selection. This process involves statistical analysis to choose a subset of descriptors that are most relevant to the property being predicted, while removing redundant or irrelevant ones. This ensures the resulting QSPR model is both simple and robust.

Model Development and Validation for Predicted Properties

With a set of relevant descriptors, a mathematical model can be developed to predict a specific property (the "endpoint"). This is typically achieved using statistical regression methods or machine learning algorithms. mdpi.com For instance, a model could be built to predict properties like boiling point, solubility, or partition coefficient.

The general form of a linear QSPR model is: Property = c₀ + (c₁ × D₁) + (c₂ × D₂) + ... + (cₙ × Dₙ) where D represents the value of a descriptor and c is its coefficient (weight) determined during the model training process.

Validation is a critical final step to ensure the model is accurate and has predictive power. This involves:

Internal Validation: Using statistical methods like cross-validation (e.g., leave-one-out) on the training data to check the model's stability.

External Validation: Testing the model's performance on a set of compounds that were not used during its development.

The table below presents a hypothetical QSPR model for predicting a property, including common statistical metrics used for validation.

Table 3: Hypothetical QSPR Model and Validation Statistics This table is a theoretical example of a QSPR model and does not represent a validated model for this specific compound.

Predicted PropertyModel Equation Example
Aqueous Solubility (logS)logS = 0.5 - (0.8 × XLogP3) + (0.02 × TPSA)0.850.78

In this hypothetical model, R² (the coefficient of determination) indicates how well the model fits the training data, while Q² (the cross-validated R²) indicates its internal predictive power. A high value for both, with a small difference between them, suggests a robust and reliable model.

Reactivity and Reaction Mechanisms of 3 1 Aminopropan 2 Yl Oxolan 3 Ol

Chemical Transformations at the Amino Group of 3-(1-Aminopropan-2-YL)oxolan-3-OL

The primary amino group is a key reactive center, susceptible to a variety of chemical modifications.

Acylation and Alkylation Reactions

The lone pair of electrons on the nitrogen atom of the primary amine makes it a competent nucleophile. It is expected to readily undergo acylation and alkylation reactions.

Acylation: Reaction with acylating agents such as acyl chlorides or anhydrides would likely yield the corresponding N-acylated derivatives. The general scheme for this reaction would involve the nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent.

Alkylation: Similarly, alkylation with alkyl halides would introduce alkyl substituents onto the nitrogen atom. The extent of alkylation (mono-, di-, or even tri-alkylation leading to a quaternary ammonium (B1175870) salt) would depend on the reaction conditions and the stoichiometry of the reactants.

A hypothetical data table for such reactions is presented below, illustrating the expected products.

ReagentExpected Product Name
Acetyl chlorideN-(2-(3-hydroxyoxolan-3-yl)propyl)acetamide
Methyl iodide1-(3-hydroxyoxolan-3-yl)propan-2-amine (and its methylated derivatives)

Formation of Salt Forms and Derivatives

As a basic functional group, the primary amine is expected to react with acids to form ammonium salts. This is a common strategy to improve the solubility and crystallinity of amine-containing compounds.

The reaction with a generic acid (HX) would proceed as follows:

This compound + HX → [3-(1-Ammoniopropan-2-YL)oxolan-3-OL]⁺X⁻

The specific properties of the resulting salt would be dependent on the counter-ion (X⁻).

Reactions Involving the Hydroxyl Group on the Oxolane Ring

The tertiary hydroxyl group on the oxolane ring represents another site for chemical modification, although its reactivity may be sterically hindered.

Esterification and Etherification Reactions

Esterification: Direct esterification with carboxylic acids would likely be challenging due to the steric hindrance of the tertiary alcohol. However, reaction with more reactive acylating agents, such as acyl chlorides or anhydrides, under appropriate conditions (e.g., in the presence of a non-nucleophilic base), could potentially lead to the formation of the corresponding ester.

Etherification: Etherification, for instance via a Williamson ether synthesis, would require deprotonation of the hydroxyl group with a strong base to form an alkoxide, which could then react with an alkyl halide. The feasibility of this reaction would depend on the stability of the resulting alkoxide and the reaction conditions.

Oxidation and Reduction Pathways

Oxidation: Tertiary alcohols are generally resistant to oxidation under standard conditions that would typically oxidize primary or secondary alcohols. Strong oxidizing agents under harsh conditions might lead to cleavage of the carbon-carbon bonds adjacent to the hydroxyl group, resulting in degradation of the molecule.

Reduction: The hydroxyl group itself is not susceptible to reduction. However, under forcing conditions that could lead to dehydration (elimination of water), the resulting alkene could be subsequently reduced.

Stability Studies and Degradation Pathways of this compound Under Various Conditions

No experimental stability or degradation data for This compound has been reported. Based on its structure, potential degradation pathways could involve:

Oxidative degradation: The amino group could be susceptible to oxidation, leading to various products. The ether linkage in the oxolane ring could also be a point of oxidative cleavage over time, especially in the presence of light and air.

Acid/Base instability: In strongly acidic or basic conditions, the oxolane ring could potentially undergo ring-opening reactions.

Thermal degradation: At elevated temperatures, decomposition of the molecule is expected, though the specific products are unknown.

A hypothetical summary of potential stability is provided in the table below.

ConditionExpected StabilityPotential Degradation Products
Neutral pH, Room Temperature, DarkLikely stable---
Acidic pHPotential for oxolane ring openingRing-opened products
Basic pHPotential for oxolane ring openingRing-opened products
Elevated TemperatureLikely to decomposeFragmentation products
Presence of Oxidizing AgentsLikely to degradeOxidized amine, ring-cleavage products

Hydrolytic Stability

Hydrolytic stability refers to a compound's resistance to reaction with water. For this compound, the key sites for potential hydrolysis are the ether linkage within the oxolane ring and the carbon-nitrogen and carbon-oxygen single bonds.

Oxolane Ring: Tetrahydrofuran (B95107) and its derivatives are generally stable to hydrolysis under neutral and basic conditions. However, under acidic conditions, the ether oxygen can be protonated, making the ring susceptible to nucleophilic attack by water, which would lead to ring-opening. The rate of this reaction is influenced by steric hindrance and the electronic effects of the substituents.

Expected Hydrolytic Behavior:

ConditionExpected ReactivityPotential Products
Neutral (pH ~7) High stability, no significant hydrolysis expected.No degradation products anticipated.
Acidic (pH < 7) Potential for slow acid-catalyzed ring-opening of the oxolane moiety.A ring-opened diol-amine.
Basic (pH > 7) High stability, no significant hydrolysis expected.No degradation products anticipated.

This table is based on general chemical principles, as specific experimental data for this compound is not available.

Stereochemical Stability and Epimerization Processes of this compound

The molecule this compound contains multiple chiral centers, meaning it can exist as several stereoisomers. The stability of these stereoisomers and the potential for them to interconvert (epimerize) is a crucial aspect of its chemistry.

Chiral Centers: The carbon atoms at position 3 of the oxolane ring and position 2 of the propan-2-yl group are chiral centers. This gives rise to the possibility of four diastereomers (two pairs of enantiomers).

Epimerization Processes: Epimerization involves the change in configuration at one of several stereocenters in a molecule.

At the Tertiary Alcohol (C3 of Oxolane): Epimerization at a tertiary alcohol center is generally not facile under normal conditions as it would require breaking and reforming a carbon-oxygen bond. However, under certain acidic conditions that promote dehydration to an alkene followed by rehydration, scrambling of the stereocenter could occur.

At the Amino-Substituted Carbon (C2 of Propan-2-yl): Epimerization at a carbon bearing an amino group is also generally not a spontaneous process. It would require a chemical transformation, such as oxidation to an imine followed by reduction, to invert the stereocenter.

The relative stability of the different stereoisomers will be influenced by steric interactions between the substituents on the oxolane ring. Generally, conformers that minimize steric strain are more stable. For substituted cyclic systems like cyclohexane, equatorial positions for bulky substituents are favored over axial positions. msu.edu A similar principle would apply to the substituted oxolane ring in this molecule, where the aminopropanyl group would likely favor an equatorial-like position to minimize steric hindrance.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 1 Aminopropan 2 Yl Oxolan 3 Ol and Its Analogues

Systematic Modifications of the Aminopropanol (B1366323) Side Chain

The aminopropanol side chain is a critical component of the molecule, and modifications to this chain can significantly impact its biological profile. nih.gov

The length and branching of the alkyl chain in the aminopropanol side chain can influence the compound's potency and selectivity. fiveable.me Homologation, the process of incrementally adding methylene (B1212753) (-CH2-) groups, can alter the molecule's interaction with its biological target. fiveable.me

Increasing Chain Length: Extending the alkyl chain can enhance lipophilicity, which may improve membrane permeability. However, it can also lead to non-specific binding or reduced solubility.

Introducing Branching: The addition of branches to the alkyl chain can introduce steric hindrance, affecting the molecule's conformation and its ability to fit into a binding pocket. fiveable.me This can be a strategy to improve selectivity for a specific receptor subtype.

Table 1: Hypothetical SAR Data for Alkyl Chain Modifications

Compound Alkyl Chain Modification Receptor Binding Affinity (Ki, nM)
1-CH2CH(NH2)CH350
2-CH2CH2CH(NH2)CH375
3-CH2C(CH3)(NH2)CH330

Note: This data is hypothetical and for illustrative purposes only.

Modifications to the primary amine group can profoundly affect the compound's properties. nih.gov N-methylation, for instance, is a common strategy in medicinal chemistry. nih.gov

Primary vs. Secondary vs. Tertiary Amines: The degree of substitution on the nitrogen atom influences its basicity and hydrogen bonding capacity. Primary and secondary amines can act as hydrogen bond donors and acceptors, while tertiary amines can only act as acceptors.

N-Alkylation: Introducing small alkyl groups on the nitrogen can alter the molecule's lipophilicity and steric profile. N-methylation can sometimes lead to improved oral bioavailability. nih.gov

Table 2: Hypothetical SAR Data for Amine Substitution

Compound Amine Substitution Biological Activity (IC50, µM)
1Primary Amine (-NH2)1.2
4Secondary Amine (-NHCH3)0.8
5Tertiary Amine (-N(CH3)2)2.5

Note: This data is hypothetical and for illustrative purposes only.

Variations of the Oxolan Ring System and Substituents

The oxolane (tetrahydrofuran) ring serves as a central scaffold, and its modification can lead to significant changes in the compound's activity and properties. rsc.org

Altering the size of the heterocyclic ring or replacing the oxygen atom with other heteroatoms can impact the molecule's conformation and electronic properties. fiveable.mee3s-conferences.org

Heteroatom Replacement: Substituting the oxygen atom in the oxolane ring with sulfur (to form a thiane) or nitrogen (to form a pyrrolidine) can modify the ring's polarity, hydrogen bonding capacity, and metabolic stability.

Table 3: Hypothetical SPR Data for Ring System Modifications

Compound Ring System Solubility (mg/mL)
1Oxolane15
6Tetrahydropyran12
7Thiolane8

Note: This data is hypothetical and for illustrative purposes only.

Adding substituents to the oxolane ring can provide additional points of interaction with a biological target and can be used to fine-tune the compound's properties. mdpi.com

Position of Substitution: The location of a substituent on the ring is critical. Substituents at different positions can have varying effects on the molecule's conformation and its interaction with the binding site.

Nature of Substituents: The electronic and steric properties of the substituents are important. mdpi.com Electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) can alter the electronic distribution within the ring system. Bulky substituents can introduce steric clashes or favorable van der Waals interactions. mdpi.com

Table 4: Hypothetical SAR Data for Oxolane Ring Substitution

Compound Substituent on Oxolane Ring Potency (EC50, nM)
1None100
84-Fluoro60
94-Methyl120

Note: This data is hypothetical and for illustrative purposes only.

Chirality and Stereoisomerism in the Context of Molecular Interactions

The presence of chiral centers in 3-(1-Aminopropan-2-YL)oxolan-3-OL means that it can exist as multiple stereoisomers. khanacademy.org The spatial arrangement of atoms is crucial for biological activity, as receptors and enzymes are themselves chiral. fiveable.mekhanacademy.org

Enantiomers: Enantiomers, which are non-superimposable mirror images, can have vastly different biological activities. One enantiomer may be highly active, while the other may be inactive or even have undesirable effects.

Diastereomers: If more than one chiral center is present, diastereomers can exist. These stereoisomers have different physical properties and can also exhibit different biological activities and potencies.

Diastereoselective and Enantioselective Differences in Molecular Recognition

The structure of this compound contains two chiral centers, which gives rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). These stereoisomers consist of two pairs of enantiomers and two pairs of diastereomers. The specific three-dimensional arrangement of the amine, hydroxyl, and methyl groups is critical for its interaction with biological targets, such as receptors or enzymes.

In the absence of specific experimental data for this compound, we can refer to general principles of stereochemistry in drug design. It is well-documented that different stereoisomers of a compound can exhibit significantly different biological activities. For instance, studies on analogous compounds, such as the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols, have demonstrated that specific stereoisomers possess higher affinity and selectivity for their biological targets. nih.govresearchgate.net This is because the binding pockets of proteins are chiral environments, and only a specific stereoisomer may fit optimally to form the necessary interactions (e.g., hydrogen bonds, ionic bonds, hydrophobic interactions) for a biological effect.

A hypothetical data table illustrating potential differences in receptor binding affinity for the stereoisomers of this compound is presented below. It is crucial to note that this data is illustrative and not based on experimental results.

StereoisomerReceptor Binding Affinity (Ki, nM) - Hypothetical
(2R,3R)-3-(1-Aminopropan-2-YL)oxolan-3-OL50
(2S,3S)-3-(1-Aminopropan-2-YL)oxolan-3-OL500
(2R,3S)-3-(1-Aminopropan-2-YL)oxolan-3-OL150
(2S,3R)-3-(1-Aminopropan-2-YL)oxolan-3-OL200

This hypothetical data illustrates that the (2R,3R)-enantiomer could be the most potent, highlighting the importance of diastereoselective and enantioselective synthesis and testing in drug discovery.

Quantitative Structure-Activity Relationship (QSAR) and QSPR Modeling for this compound Derivatives

QSAR and QSPR studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties. nih.gov These models are invaluable in modern drug discovery for predicting the activity of new compounds, optimizing lead structures, and reducing the need for extensive experimental testing. nih.govmdpi.com

Computational Design of Libraries and Virtual Screening

The process of discovering novel, potent, and selective modulators for a biological target often begins with the screening of large compound libraries. nih.gov Computational methods, such as virtual screening, have become indispensable for this purpose. mdpi.comjddtonline.info

For this compound derivatives, a virtual library would be designed by systematically modifying its chemical structure. This could involve substitutions at various positions of the oxolane ring or modifications of the aminopropyl side chain. The goal is to explore a wide chemical space to identify derivatives with potentially improved activity and properties.

Once a virtual library is created, these compounds are computationally screened against a 3D model of the target protein. This process, known as structure-based virtual screening, docks each molecule into the binding site of the target and calculates a score based on the predicted binding affinity. nih.gov This allows for the prioritization of a smaller, more manageable set of compounds for synthesis and experimental testing.

A hypothetical workflow for the computational design and virtual screening of this compound derivatives is outlined in the table below.

StepDescription
1. Scaffold Selection The core structure of this compound is chosen as the starting point.
2. Library Enumeration A diverse set of chemical groups (e.g., alkyls, aryls, halogens) are computationally added to specific positions on the scaffold to generate a large virtual library of derivatives.
3. Target Preparation A 3D structure of the biological target (e.g., a receptor or enzyme) is obtained, often from X-ray crystallography or homology modeling.
4. Virtual Screening (Docking) Each compound in the virtual library is docked into the active site of the target protein, and a binding score is calculated.
5. Hit Selection Compounds with the most favorable docking scores and predicted interactions with key residues in the binding site are selected for synthesis and biological evaluation.

Development and Validation of Predictive Models

Following the synthesis and experimental testing of a set of this compound derivatives, the resulting data can be used to develop predictive QSAR or QSPR models. nih.gov These models aim to correlate the structural features (descriptors) of the molecules with their measured biological activity or properties.

The development of a robust predictive model involves several key steps:

Data Set Preparation: A diverse set of compounds with known activities is compiled. This set is typically divided into a training set (for model building) and a test set (for model validation).

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can include 2D descriptors (e.g., topological indices, molecular weight) and 3D descriptors (e.g., molecular shape, electrostatic potential). nih.gov

Model Building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the activity. nih.gov

Model Validation: The predictive power of the model is assessed using the test set. Statistical parameters such as the squared correlation coefficient (R²) and the predictive R² (q²) are used to evaluate the model's robustness and predictive ability. nih.gov

A well-validated QSAR model can then be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding further drug design efforts in a more rational and efficient manner. mdpi.com

In Vitro Biochemical Interactions and Mechanistic Studies of 3 1 Aminopropan 2 Yl Oxolan 3 Ol

Enzyme Binding and Inhibition Studies (In Vitro)

Kinetic Characterization of Enzyme Interactions

No data available.

Identification of Putative Enzyme Targets and Off-Targets (In Vitro)

No data available.

Receptor Binding Profiling (In Vitro Assays)

Ligand-Receptor Affinity and Selectivity Determination (In Vitro)

No data available.

Exploration of Orthosteric and Allosteric Binding Sites

No data available.

Cell-Free System Investigations of 3-(1-Aminopropan-2-YL)oxolan-3-OL

No data available.

Interactions with Nucleic Acids (DNA/RNA)

To date, there are no published studies investigating the direct interactions of this compound with nucleic acids such as DNA or RNA. The structural motif of tetrahydrofuran (B95107) (oxolane) is found in molecules that can act as DNA analogs, and some amino-containing compounds are known to interact with the negatively charged phosphate (B84403) backbone of nucleic acids. aip.orgnih.gov However, without experimental data from techniques such as UV-Vis spectroscopy, fluorescence quenching assays, or electrophoretic mobility shift assays, any discussion of the binding affinity or mode of interaction for this specific compound would be purely hypothetical.

Membrane Permeability Studies in Artificial Membrane Systems

The ability of this compound to cross biological membranes is a critical parameter for its potential biological activity, yet no experimental data from artificial membrane permeability assays are available. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common in vitro method used to predict passive transcellular permeability. nih.gov This assay measures the diffusion of a compound from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.

A hypothetical data table for the permeability of this compound, if it were to be studied, would typically include the following parameters:

Table 1: Hypothetical Data Table for PAMPA of this compound

ParameterValue
Apparent Permeability (Papp)Data not available
Membrane RetentionData not available
ClassificationData not available

This table is for illustrative purposes only, as no experimental data for this compound has been found.

Without such studies, the permeability characteristics of this compound remain unknown.

In Vitro Metabolic Stability and Metabolite Identification of this compound

The metabolic fate of a compound is crucial for understanding its pharmacokinetics and potential for drug-drug interactions. Standard in vitro models for these assessments include liver microsomes and hepatocytes.

Enzymatic Biotransformation Pathways in Liver Microsomes and Hepatocytes (In Vitro)

No studies have been published on the biotransformation of this compound in liver microsomes or hepatocytes. Liver microsomes contain a high concentration of phase I drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, while hepatocytes contain both phase I and phase II enzymes. nih.govnih.gov

Potential metabolic pathways for a compound with the structure of this compound could include oxidation of the aminopropyl side chain or the oxolane ring, as well as conjugation reactions such as glucuronidation at the hydroxyl or amino groups. However, without experimental validation, these remain theoretical possibilities.

Characterization of Major and Minor Metabolites (In Vitro)

The identification of metabolites is typically performed using techniques like liquid chromatography-mass spectrometry (LC-MS). As no metabolic studies have been conducted, there is no information on the major or minor metabolites of this compound.

A hypothetical data table for the metabolites of this compound would typically include:

Table 2: Hypothetical Metabolite Identification Table for this compound

Metabolite IDProposed Biotransformationm/z
M1Data not availableData not available
M2Data not availableData not available
M3Data not availableData not available

This table is for illustrative purposes only, as no experimental data for this compound has been found.

Synthesis and Preliminary Academic Characterization of Derivatives and Analogues of 3 1 Aminopropan 2 Yl Oxolan 3 Ol

Design Principles for the Generation of Novel Structural Analogues

The design of new analogues of 3-(1-aminopropan-2-yl)oxolan-3-ol is guided by several key principles aimed at systematically altering the physicochemical and structural properties of the molecule. These principles are foundational to structure-activity relationship (SAR) studies.

Modification of the Side Chain: A primary strategy involves modifying the aminopropane side chain. For instance, introducing an aromatic ring, such as a phenyl group, into the alkyl chain can introduce new steric and electronic properties. nih.gov The position of this substitution is critical; studies on related amino alcohol structures have shown that the length of the carbon spacer between a quaternary carbon and a phenyl ring significantly influences biological effects. nih.gov

Stereochemical Control: The parent compound possesses at least two stereocenters: one at the carbon bearing the amino group (C2 of the propane (B168953) chain) and another at the tertiary alcohol (C3 of the oxolane ring). The absolute configuration at these centers can be critical for molecular recognition. In analogous systems like 2-substituted 2-aminopropane-1,3-diols, the absolute configuration at the quaternary carbon was found to be essential for potent activity. nih.gov Therefore, a key design principle is the synthesis of stereochemically pure enantiomers and diastereomers to investigate the impact of three-dimensional geometry.

Thiolane: Replacing the oxygen with sulfur to create a 3-(1-aminopropan-2-yl)thiolan-3-ol analogue, altering hydrogen bonding capacity and lipophilicity.

Pyrrolidine (B122466): Replacing the oxygen with a nitrogen atom, introducing a new site for substitution and altering the basicity of the molecule. The synthesis of polysubstituted pyrrolidine rings is well-established through methods like 1,3-dipolar cycloaddition. mdpi.com

Oxathiolane: Incorporating both sulfur and oxygen into the ring, as seen in the synthesis of 1,3-oxathiolane (B1218472) nucleoside analogues, offers a different combination of heteroatoms. nih.gov

Substitution on Aromatic Moieties: When an aromatic ring is introduced as part of the design, the pattern of substitution on the ring itself becomes a crucial variable. Computational studies on other heterocyclic derivatives have demonstrated that the position of substituents (e.g., ortho, meta, or para) can dramatically affect the molecule's chemical reactivity and binding affinity to target proteins. mdpi.com

A summary of these design principles is presented in the table below.

Design PrincipleTarget MoietyExample ModificationRationale
Side-Chain Extension Aminopropane ChainIntroduction of a phenylethyl group. nih.govExplore new binding pockets and alter lipophilicity.
Stereochemical Control C2 (Propane), C3 (Oxolane)Synthesis of (R)- and (S)-isomers. nih.govDetermine the stereochemical requirements for activity.
Bioisosteric Replacement Oxolane RingReplacement with Thiolane or Pyrrolidine. mdpi.comModulate ring electronics, polarity, and H-bonding.
Aromatic Substitution Introduced Phenyl RingPlacement of methyl or halogen at ortho-, meta-, or para-positions. mdpi.comFine-tune electronic properties and steric profile.

Synthetic Strategies Employed for Analogue Preparation

The preparation of analogues based on the aforementioned design principles relies on established and adaptable synthetic methodologies. The choice of strategy often depends on the desired complexity and stereochemical purity of the final compound.

Convergent Synthesis: This approach involves the independent synthesis of key fragments of the molecule, which are then coupled together in the final stages. For analogues of this compound, a convergent strategy might involve the preparation of a substituted oxolane precursor and a separate aminopropane side-chain, followed by their coupling. This method is highly flexible and is a strong alternative to linear synthesis for creating diverse analogues. nih.gov

Multicomponent Reactions: To rapidly generate a library of analogues, multicomponent reactions are highly efficient. For example, a three-component condensation of an aldehyde, an amino acid (like asparagine), and a dipolarophile can produce highly substituted pyrrolidine structures, which are aza-analogues of the oxolane ring system. mdpi.com This strategy allows for the creation of significant structural diversity from simple starting materials.

Stereoselective Synthesis: Achieving control over stereochemistry is paramount.

Enzymatic Methods: Biocatalysis, using enzymes such as reductases, can provide excellent activity and enantioselectivity in the synthesis of chiral amino alcohols. researchgate.net This is particularly useful for establishing the stereocenter on the side chain.

Asymmetric Synthesis: Utilizing chiral auxiliaries or catalysts can guide the stereochemical outcome of key bond-forming reactions.

Ring-Opening Reactions: A common strategy for synthesizing β-amino alcohols involves the ring-opening of an epoxide with an amine. researchgate.netresearchgate.net For the target scaffold, a suitably substituted oxolane-epoxide could be reacted with a series of amines to generate a variety of side-chain analogues.

The table below outlines potential synthetic routes for generating specific classes of analogues.

Analogue ClassSynthetic StrategyDescription
Side-Chain Modified Analogues Epoxide Ring-OpeningReaction of an oxolane-epoxide precursor with various primary or secondary amines. researchgate.net
Stereochemically Pure Isomers Enzymatic ReductionAsymmetric reduction of a ketone precursor to stereoselectively form the chiral alcohol or amine center. researchgate.net
Heterocyclic Ring Analogues 1,3-Dipolar CycloadditionA multicomponent reaction to form pyrrolidine rings (aza-analogues) with high substitution diversity. mdpi.com
Complex Scaffolds Convergent SynthesisIndependent synthesis of a complex side-chain and a functionalized oxolane, followed by a final coupling step. nih.gov

Initial Spectroscopic and Computational Characterization of Designed Analogues

Once synthesized, new analogues undergo rigorous characterization to confirm their structure, purity, and key physicochemical properties. This involves a combination of spectroscopic and computational methods.

Spectroscopic Analysis: A standard suite of spectroscopic techniques is used for unambiguous structure elucidation.

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to map the carbon-hydrogen framework of the molecule. For more complex analogues, two-dimensional NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for confirming connectivity, especially in cases where isomerization is possible (e.g., distinguishing between N-substituted and O-substituted products). mdpi.com

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the confirmation of the elemental composition of a new compound. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups, such as O-H (alcohol), N-H (amine), and C-O (ether) stretches, confirming the presence of the core structural motifs. researchgate.net

Rotational Spectroscopy: For fundamental characterization, high-resolution rotational spectroscopy can provide precise information on the molecular structure in the gas phase, including bond lengths and angles. It is particularly powerful for distinguishing between different conformers of a molecule. mdpi.com

Computational Characterization: Molecular modeling and computational chemistry provide insight into the electronic properties and three-dimensional structure of the analogues before or alongside experimental work.

Density Functional Theory (DFT): DFT calculations are used to predict the stability, reactivity, and electronic properties of designed analogues. mdpi.com This can help rationalize observed chemical behaviors and guide further design. For example, DFT can be used to calculate the HOMO-LUMO energy gap, which relates to chemical reactivity.

Molecular Docking: If a biological target is known or hypothesized, molecular docking simulations can predict the binding mode and affinity of an analogue, helping to prioritize which compounds to synthesize and test. mdpi.com

The following table provides an example of the kind of data generated during the characterization of a hypothetical analogue, "Analogue X".

Characterization MethodData TypeExample Finding for "Analogue X"
¹H NMR Chemical Shifts (ppm), Coupling Constants (Hz)Signals corresponding to protons on the oxolane ring and the aminopropane side-chain, with integrations matching the expected proton count.
¹³C NMR Chemical Shifts (ppm)A peak at ~75 ppm for the tertiary carbon (C-OH) and another at ~50 ppm for the carbon bearing the amino group.
HRMS Exact Mass (m/z)[M+H]⁺ ion observed at a value matching the calculated elemental composition to within 5 ppm. researchgate.net
DFT Calculation Electronic PropertiesCalculated HOMO-LUMO gap of 5.2 eV, suggesting high kinetic stability. mdpi.com
Rotational Spectroscopy Rotational Constants (MHz)Precise rotational constants determined, allowing for an accurate structural fit of the lowest energy conformer. mdpi.com

Advanced Research Directions and Future Perspectives for 3 1 Aminopropan 2 Yl Oxolan 3 Ol

Exploration of Advanced Catalytic Methods for Enantiopure Synthesis

The biological activity of chiral molecules is often stereospecific. Therefore, the development of efficient and highly selective methods for the synthesis of enantiomerically pure 3-(1-Aminopropan-2-YL)oxolan-3-OL is of paramount importance. Current research in asymmetric synthesis provides several promising avenues.

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation: Recent breakthroughs have demonstrated the utility of ruthenium-catalyzed asymmetric transfer hydrogenation for the synthesis of chiral 1,2-amino alcohols from unprotected α-ketoamines with exceptional enantioselectivity (>99% ee) and high yields. nih.govacs.org This one-step process offers a facile and efficient route to molecules with similar functionalities to this compound. nih.govacs.org The application of this method, potentially starting from a corresponding α-ketoamine precursor bearing the oxolane moiety, could provide a direct and scalable synthesis of the desired enantiomers.

Oligomeric (salen)Co–OTf Complex Catalysis: For the synthesis of trans-1,2-amino alcohols, the use of oligomeric (salen)Co–OTf complexes as catalysts in the addition of carbamates to meso-epoxides has proven highly effective. nih.gov This method is noted for its operational simplicity, low catalyst loadings, and the use of inexpensive, commercially available starting materials, making it amenable to large-scale synthesis. nih.gov Adapting this strategy to an appropriate epoxide precursor of the oxolane ring system could yield highly enantioenriched products.

Biocatalysis: Enzymatic cascade reactions present a green and efficient alternative for producing chiral 1,2-amino alcohols from simple alkenes. google.com This approach can involve a sequence of reactions catalyzed by different enzymes in a single pot, avoiding the need to isolate intermediates. google.com The development of a biocatalytic cascade starting from an alkene precursor containing the oxolane ring could offer a sustainable and highly selective route to enantiopure this compound.

Table 1: Comparison of Advanced Catalytic Methods for Chiral Amino Alcohol Synthesis
Catalytic MethodCatalyst TypeKey AdvantagesPotential for this compound
Asymmetric Transfer HydrogenationRuthenium-basedHigh enantioselectivity, high yields, one-step process nih.govacs.orgDirect synthesis from an oxolane-containing α-ketoamine.
Carbamate Addition to EpoxidesOligomeric (salen)Co–OTfScalable, low catalyst loading, uses inexpensive materials nih.govSynthesis of trans-diastereomers from an oxolane epoxide.
Biocatalytic CascadeEnzymes (e.g., oxidases, transaminases)Green chemistry, high selectivity, one-pot reaction google.comSustainable synthesis from an alkene precursor.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Deeper Mechanistic Understanding of In Vitro Interactions through Biophysical Techniques

Understanding how a molecule interacts with its biological target at a molecular level is crucial for rational drug design. A variety of biophysical techniques can be employed to elucidate the binding thermodynamics and kinetics of this compound and its derivatives. researchgate.netnih.govnih.gov

Surface Plasmon Resonance (SPR): SPR is a powerful, real-time, label-free technique for studying biomolecular interactions. nih.govbeilstein-journals.org It can provide quantitative data on binding affinity (K_d), and the association (k_on) and dissociation (k_off) rate constants of a small molecule interacting with a target protein immobilized on a sensor chip. nih.gov This information is invaluable for establishing structure-activity relationships (SAR).

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_a), enthalpy (ΔH), and stoichiometry (n) of binding. researchgate.netbeilstein-journals.org From these parameters, the Gibbs free energy (ΔG) and entropy (ΔS) of binding can be calculated, offering deep insights into the driving forces of the interaction. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Ligand-observed NMR techniques, such as saturation transfer difference (STD) NMR and WaterLOGSY, are particularly useful for detecting weak binding events, which is often the case in the early stages of fragment-based drug discovery. researchgate.net These methods can identify which parts of the small molecule are in close contact with the protein, providing valuable structural information for optimization.

Table 2: Key Biophysical Techniques for Studying Molecular Interactions
TechniqueInformation ObtainedKey Advantages
Surface Plasmon Resonance (SPR)Binding affinity (K_d), kinetics (k_on, k_off) nih.govReal-time, label-free, high throughput
Isothermal Titration Calorimetry (ITC)Binding affinity (K_a), enthalpy (ΔH), stoichiometry (n) researchgate.netDirect measurement of binding thermodynamics, label-free
Nuclear Magnetic Resonance (NMR)Binding confirmation, structural details of interaction researchgate.netCan detect weak interactions, provides structural insights

Investigation of Supramolecular Chemistry Applications of this compound

The presence of hydrogen bond donors (amine and hydroxyl groups) and an acceptor (the oxygen atom in the oxolane ring) makes this compound an interesting building block for supramolecular chemistry. beilstein-journals.orgamu.edu.pl Supramolecular chemistry focuses on the design and synthesis of complex chemical systems from molecular components held together by non-covalent interactions. beilstein-journals.org

Self-Assembly and Gelation: The directional hydrogen bonding capabilities of this compound could be exploited to drive the self-assembly of the molecule into higher-order structures, such as fibers, ribbons, or gels. The properties of these materials could be tuned by modifying the molecular structure.

Host-Guest Chemistry: The oxolane ring could potentially act as a host for small guest molecules or ions. Functionalization of the scaffold could lead to the development of new receptors with specific recognition properties, which could have applications in sensing or separation technologies.

Functional Materials: By incorporating photoresponsive or redox-active moieties, it may be possible to create "smart" materials based on the this compound scaffold that respond to external stimuli. beilstein-journals.org

Novel Applications in Chemical Biology Tool Development

The unique three-dimensional structure and functional groups of this compound make it an attractive scaffold for the development of chemical biology tools. mdpi.com These tools are essential for probing and manipulating biological systems. sigmaaldrich.com

Chemical Probes: By attaching a reporter group, such as a fluorophore or a biotin (B1667282) tag, to the this compound scaffold, it could be converted into a chemical probe to study the localization and function of a specific biological target.

Fragment-Based Ligand Discovery (FBLD): The relatively low molecular weight and sp3-rich character of this compound make it a suitable candidate for fragment-based screening campaigns. nih.gov Identifying weak-binding fragments is the first step in a process that can lead to the development of potent and selective inhibitors.

Molecular Scaffolds for Drug Conjugates: The functional groups on the this compound scaffold provide handles for the attachment of other molecules, such as targeting ligands or therapeutic payloads. This could enable the development of targeted drug delivery systems or multifunctional therapeutic agents. mdpi.com

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